REACTION_SMILES
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[Br:11][c:12]1[cH:13][cH:14][c:15]([CH:16]=[CH2:17])[cH:18][cH:19]1.[Br:1][c:2]1[cH:3][cH:4][c:5]([C:6]([Cl:7])=[O:8])[cH:9][cH:10]1.[C:30]([O-:31])(=[O:32])[CH3:33].[C:35]([O-:36])(=[O:37])[CH3:38].[CH2:20]([N:21]([CH3:22])[CH3:23])[c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1.[CH3:39][c:40]1[c:41]([CH3:42])[cH:43][cH:44][cH:45][cH:46]1.[Pd+2:34]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([CH:6]=[CH:16][c:15]2[cH:14][cH:13][c:12]([Br:11])[cH:19][cH:18]2)[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=Cc1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd+2]
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Name
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Type
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product
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Smiles
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Brc1ccc(C=Cc2ccc(Br)cc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |